tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic carbamate compound characterized by a norbornene-like scaffold with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol . The compound features two defined stereocenters at positions 1R and 4S, contributing to its enantiomeric specificity. It is widely utilized as a chiral building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules . Key applications include its role as an intermediate in the synthesis of carbocyclic nucleosides and proline mimetics .
Properties
CAS No. |
702666-73-7 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
ZATXHTCUZAWODK-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Pathways
3.1 Diels-Alder Cycloaddition Approach
- The most common route begins with a Diels-Alder reaction between cyclopentadiene and a nitrogen-containing dienophile, such as a sulfonyl cyanide.
- The resulting intermediate is a 3-sulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which is further processed (hydrolysis, reduction, or rearrangement) to yield the azabicyclic core.
- The process is typically conducted in hydrocarbon solvents, and yields for this step are reported in the 60–80% range.
3.2 Palladium-Catalyzed Aminoacyloxylation
- Alternatively, the bicyclic core can be functionalized using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
- This step introduces the amine and carboxylate functionalities in a stereoselective manner, crucial for obtaining the correct (1R,4S) configuration.
- Typical yields for this transformation are 50–80%, depending on catalyst loading and reaction conditions.
3.3 tert-Butyl Ester (Boc) Protection
- The amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine), forming the tert-butyl ester.
- This step is essential for both stability and further synthetic manipulation, with yields often exceeding 70%.
3.4 Purification and Crystallization
- The final product is purified by recrystallization from organic solvents such as diisopropyl ether or methyl tert-butyl ether, which also helps in achieving high optical purity.
- Commercial preparations report purities of ≥95%.
Optimization and Industrial Considerations
- Industrial-scale synthesis may utilize continuous flow reactors to improve yield and scalability, and advanced purification techniques to ensure product quality.
- Reaction parameters such as temperature, solvent choice, and catalyst concentration are optimized to maximize yield and minimize byproducts.
- Typical overall yields for the multi-step process range from 40% to 60%, depending on the efficiency of each step and purification losses.
Summary Table: Key Preparation Data
Research Findings and Notes
- The stereoselectivity of the process is critical for applications in medicinal chemistry, as the (1R,4S) isomer is often required for biological activity.
- Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure and stereochemistry of the final product.
- The compound’s azabicyclic framework allows for further functionalization, making it a versatile intermediate in complex molecule synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Lactam Carbonyl
The compound undergoes nucleophilic substitution reactions at the carbonyl group of the lactam, facilitated by activation via Boc (tert-butoxycarbonyl) protection.
Example reaction :
Hydrolysis of the lactam under basic conditions yields the corresponding amino alcohol derivative.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (1 M), H₂O, 25°C | - | (1R,4S)-4-Aminocyclopent-2-en-1-yl methanol | 84% |
Key findings:
-
Enzymatic resolution using lipases achieves >99.8% enantiomeric excess (ee) for stereoselective synthesis .
-
Subsequent Boc protection stabilizes intermediates for downstream functionalization .
Oxidation and Reduction Reactions
The bicyclic system participates in redox reactions, particularly at the double bond or carbonyl group.
Oxidation to Ketones
Controlled oxidation converts the compound into ketone derivatives, critical for further functionalization.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Swern oxidation | (COCl)₂, DMSO, Et₃N | (1R,4S)-7-Keto-2-azabicyclo[2.2.1]heptane | Retains stereochemistry at C1 and C4 |
Reductive Amination
The lactam undergoes reductive amination to introduce alkyl or aryl groups:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 4-Methoxyaniline | NaBH₃CN, MeOH | (1R,4R,6S)-tert-Butyl 6-(((4-methoxyphenyl)amino)methyl)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 68% |
Ring-Opening Reactions
The strained bicyclic system undergoes ring-opening under acidic or nucleophilic conditions:
Acid-Catalyzed Hydrolysis
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| HCl, H₂O, reflux | - | (1R,4S)-4-Aminocyclopent-2-en-1-yl methanol HCl | Key intermediate in antiviral drug synthesis |
Bromination and Halogenation
Electrophilic bromination at the double bond proceeds with retention of configuration due to neighboring group participation by the nitrogen lone pair :
| Reaction | Reagents | Product | Stereochemical Outcome |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂ | exo-5-Bromo derivative | >95% retention at C1 and C4 |
Asymmetric Hydroformylation
The compound undergoes rhodium-catalyzed hydroformylation with high regioselectivity:
| Catalyst | Conditions | Major Product | Regioselectivity (6R:5S) | Yield |
|---|---|---|---|---|
| Rh(acac)(CO)₂, (S,S)-Kelliphite | 50°C, 4.5 bar CO:H₂ (1:1) | (1R,4R,6R)-tert-Butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 6.3:1 | 55% |
Key mechanistic insight:
Fluorination Reactions
DAST (Diethylaminosulfur Trifluoride) mediates fluorination at hydroxyl or ketone positions:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| anti-7-Hydroxy derivative | DAST, CH₂Cl₂ | anti-7-Fluoro-2-azabicyclo[2.2.1]heptane | 72% |
| 6-Keto derivative | DAST, -78°C | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | 65% |
Diels-Alder Cycloadditions
The norbornene-like structure participates as a diene or dienophile in [4+2] cycloadditions:
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | 80°C, toluene | exo-Adduct | Building block for polycyclic amines |
Mitsunobu Coupling
The hydroxyl group at C7 undergoes Mitsunobu reactions to form ether linkages:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 3-Pyridinol | DIAD, PPh₃ | 7-(Pyridin-3-yloxy)-2-azabicyclo[2.2.1]heptane | 58% |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: In biological research, it can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The tert-butyl 2-azabicyclo[2.2.1]hept-5-ene framework exhibits diverse derivatives with modifications in functional groups, stereochemistry, and substituents. Below is a comparative analysis:
Physicochemical Properties
- Stability : Boc-protected derivatives (e.g., ) are stable under inert conditions but susceptible to acidic deprotection.
Data Tables
Table 1: Spectral Data Comparison
Biological Activity
Chemical Identity and Properties
tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, has a molecular formula of and a molecular weight of approximately 195.26 g/mol. This compound is categorized under heterocyclic building blocks and is notable for its potential applications in medicinal chemistry due to its structural characteristics that allow for diverse biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its bicyclic structure facilitates binding to active sites, potentially influencing enzyme kinetics and receptor signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- CNS Activity : The azabicyclic structure is associated with neuroactive properties, indicating potential as a central nervous system (CNS) agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to metabolic disorders, which could be beneficial in developing treatments for conditions such as diabetes or obesity .
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Study on Antimicrobial Properties :
- CNS Activity Investigation :
- Enzyme Inhibition Study :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, and how does stereochemistry influence yield?
- Methodological Answer : The compound is synthesized via a stereoselective [3+2] cycloaddition. For example, describes using di-tert-butyldicarbonate and NEt3 in CH2Cl2 to protect the amine group, followed by purification via silica gel chromatography (yield >95%). Stereochemical control is achieved using chiral auxiliaries or catalysts, as shown in , where enantiopurity (>95% ee) was confirmed by chiral HPLC. Key steps include controlling reaction temperature (e.g., −10°C for intermediates) and using LiAlH4 for selective reductions .
Q. How can researchers confirm the stereochemical configuration of the bicyclic core using NMR and X-ray crystallography?
- Methodological Answer :
- NMR : Distinct <sup>1</sup>H-NMR splitting patterns differentiate 2-azabicyclo[2.2.1]heptane derivatives from expanded analogs (e.g., 2-azabicyclo[3.2.1]octane). For instance, the endo vs. exo proton environments generate unique coupling constants (e.g., 3–4 Hz for endo protons) .
- X-ray : highlights using single-crystal X-ray diffraction to resolve ambiguities in stereochemistry, particularly when NMR data is inconclusive. Computational validation (e.g., DFT) can corroborate experimental results .
Q. What purification techniques are most effective for isolating tert-butyl-protected azabicyclo derivatives?
- Methodological Answer : Silica gel chromatography with gradient elution (e.g., hexane/EtOAc) is standard. For polar intermediates, reverse-phase HPLC or recrystallization (e.g., using EtOAc/hexane) improves purity (>97%, as noted in ). Monitoring via TLC (Rf ~0.3–0.5) ensures consistency .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses involving this bicyclic scaffold?
- Methodological Answer :
- Catalyst Design : Use chiral ligands like (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]hept-5-ene ( ), which achieves 99% ee in epoxide ring-opening reactions.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states. demonstrates that switching solvent systems (e.g., CH2Cl2 to Et2O) can alter ee by 10–15% .
Q. What strategies resolve contradictions in stereochemical assignments for azabicyclo derivatives?
- Methodological Answer :
- 2D NMR : COSY and NOESY experiments distinguish pseudo-enantiomers. For example, identified misassigned structures by correlating NOE contacts between bridgehead protons.
- Computational Validation : DFT calculations (e.g., Gaussian09) predict NMR shifts and coupling constants, aligning with experimental data to resolve ambiguities .
Q. How can this compound serve as a precursor for bioactive proline mimetics or GABA aminotransferase inhibitors?
- Methodological Answer :
- Functionalization : Introduce substituents via cross-metathesis ( ) or nucleophilic additions. For example, bromination at the bridgehead () enables Suzuki couplings for drug candidate diversification.
- Biological Testing : Hydrogenate the double bond to generate rigid proline analogs (), then screen for enzyme inhibition (e.g., GABA-AT in ) using IC50 assays .
Data Contradiction Analysis
Q. Why do reported yields for similar azabicyclo syntheses vary significantly across studies?
- Methodological Answer : Variations arise from:
- Protection-Deprotection Efficiency : Boc-group stability under acidic conditions (e.g., TFA) affects final yields ( vs. 14).
- Catalyst Loading : shows 5 mol% catalyst achieves 95% yield, whereas <2 mol% drops yield to 70%.
- Byproduct Formation : Competing ring-expansion reactions (e.g., to azabicyclo[3.2.1]octanes in ) reduce target compound yields .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
